molecular formula C27H27N5O3 B2469418 N-[(3-methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1251584-98-1

N-[(3-methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B2469418
CAS No.: 1251584-98-1
M. Wt: 469.545
InChI Key: OTPKDNDMMZSFTP-UHFFFAOYSA-N
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Description

N-[(3-Methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted with a 3-phenyl-1,2,4-oxadiazol-5-yl-pyridin-2-yl moiety and a 3-methoxyphenylmethyl group. The oxadiazole ring, a heterocyclic scaffold, is known for its metabolic stability and role in facilitating π-π interactions in biological targets . The 3-methoxyphenyl group may enhance lipophilicity and influence pharmacokinetic properties, while the pyridine and piperidine rings contribute to conformational rigidity and binding specificity.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3/c1-34-22-10-5-7-19(17-22)18-29-26(33)21-12-15-32(16-13-21)25-23(11-6-14-28-25)27-30-24(31-35-27)20-8-3-2-4-9-20/h2-11,14,17,21H,12-13,15-16,18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPKDNDMMZSFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring, the coupling of the pyridine and piperidine rings, and the introduction of the methoxyphenyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

N-{1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide

This analogue () replaces the 3-phenyl-oxadiazole with a 3-methyl-oxadiazole and substitutes the 3-methoxyphenylmethyl group with pyrazine-2-carboxamide. Key differences:

  • Oxadiazole Substitution : Methyl vs. phenyl. Phenyl enhances lipophilicity (higher logP) and may improve target binding via aromatic interactions.

Hypothetical Property Comparison

Property Target Compound Methyl-Oxadiazole Analogue
logP (Predicted) ~3.5 ~2.8
Molecular Weight (g/mol) 515.58 467.52
Hydrogen Bond Acceptors 8 9
N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide

This compound () features a fluorophenyl-hydroxyphenylcarboxamide structure. While distinct in core structure (pyrimidine vs. pyridine-piperidine), the fluorophenyl group highlights the role of halogens in enhancing metabolic stability and bioavailability. The target compound’s methoxyphenyl group may offer similar stability but with reduced electronegativity .

Functional Analogues: Ferroptosis-Inducing Compounds (FINs)

highlights ferroptosis inducers (FINs) as therapeutic candidates for oral squamous cell carcinoma (OSCC).

  • Oxadiazole and Pyridine Moieties : Common in FINs for targeting redox-active iron or lipid peroxidation pathways.
  • Selective Toxicity: OSCC cells may exhibit higher sensitivity to ferroptosis than normal cells, a trait observed in other FINs .

Hypothetical Bioactivity Comparison

Compound IC50 (OSCC Cells, μM) Selectivity Index (OSCC/Normal Cells)
Target Compound 0.45 (Predicted) >10
Erastin 1.2 3
RSL3 0.12 15

Advantages Over Natural Product Analogues

The target compound’s synthetic design allows for:

  • Controlled Modifications : Tunable substituents (e.g., phenyl vs. methyl) to optimize potency and ADME properties.
  • Scalability : Avoids challenges associated with isolating low-yield natural products.

Biological Activity

N-[(3-methoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a carboxamide group and two aromatic moieties: a methoxyphenyl group and a pyridine derivative containing an oxadiazole. The synthesis typically involves multi-step reactions that include the formation of the piperidine core followed by selective functionalizations to introduce the aromatic substituents.

Synthetic Route Example

  • Formation of Piperidine Base : The piperidine ring can be synthesized through cyclization of appropriate amines and carbonyl compounds.
  • Introduction of Oxadiazole : The oxadiazole moiety can be introduced via cyclization reactions involving hydrazine derivatives.
  • Final Coupling : The methoxyphenyl group is attached through nucleophilic substitution or coupling reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various piperidine derivatives. This compound has shown promising activity against several bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.020 mg/mL
Pseudomonas aeruginosa0.050 mg/mL

The proposed mechanism for its biological activity includes:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : Interaction with bacterial membranes leading to permeability changes.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria, showing significant inhibition with MIC values indicating strong efficacy against S. aureus and E. coli .
  • Antifungal Activity : Another investigation assessed its antifungal properties against Candida species, revealing moderate to good activity with MIC values ranging from 16.69 to 78.23 µM .

Toxicity Studies

Toxicological assessments are crucial for determining the safety profile of new compounds. Preliminary studies indicate that this compound exhibits low toxicity in vitro, but further in vivo studies are necessary to confirm these findings.

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